molecular formula C11H12F3NO2 B14269477 N-benzyl-2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide CAS No. 155967-73-0

N-benzyl-2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide

Cat. No.: B14269477
CAS No.: 155967-73-0
M. Wt: 247.21 g/mol
InChI Key: OANRHSIYTNQKLI-UHFFFAOYSA-N
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Description

N-benzyl-2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide: is a chemical compound with a unique structure that includes a trifluoromethyl group, a benzyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of N-benzyl-2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-benzyl-2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-(4-(hydroxymethyl)benzyl)acetamide
  • 2,2,2-Trifluoroacetamide
  • N-(2-hydroxyphenyl)acetamide

Uniqueness

N-benzyl-2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide is unique due to the combination of its trifluoromethyl, benzyl, and hydroxyethyl groups. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds .

Properties

CAS No.

155967-73-0

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

N-benzyl-2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)10(17)15(6-7-16)8-9-4-2-1-3-5-9/h1-5,16H,6-8H2

InChI Key

OANRHSIYTNQKLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)C(F)(F)F

Origin of Product

United States

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